molecular formula C21H17N B13128454 4-(9H-Fluoren-9-ylidenemethyl)-N-methylaniline CAS No. 21888-92-6

4-(9H-Fluoren-9-ylidenemethyl)-N-methylaniline

Cat. No.: B13128454
CAS No.: 21888-92-6
M. Wt: 283.4 g/mol
InChI Key: GOTTXTLRASJWGV-UHFFFAOYSA-N
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Description

4-(9H-Fluoren-9-ylidenemethyl)-N-methylaniline is an organic compound that features a fluorenylidene group attached to a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Fluoren-9-ylidenemethyl)-N-methylaniline typically involves the reaction of 9H-fluoren-9-ylidene with N-methylaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is usually heated to a temperature around 100°C to ensure the completion of the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(9H-Fluoren-9-ylidenemethyl)-N-methylaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorenone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced fluorenyl derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents such as bromine or nitric acid introduce substituents like bromine or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Reduced fluorenyl derivatives.

    Substitution: Brominated or nitrated fluorenyl derivatives.

Scientific Research Applications

4-(9H-Fluoren-9-ylidenemethyl)-N-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(9H-Fluoren-9-ylidenemethyl)-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer processes, which are crucial in its applications in organic electronics and materials science. The fluorenylidene group can interact with various biological molecules, making it useful in bio-imaging and drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • 4-(9H-Fluoren-9-ylidenemethyl)benzenecarboximidamide
  • 2-ethyl-5-(9H-fluoren-9-ylidenemethyl)furan
  • Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene

Uniqueness

4-(9H-Fluoren-9-ylidenemethyl)-N-methylaniline stands out due to its specific combination of a fluorenylidene group with a methylaniline moiety. This unique structure imparts distinct electronic properties, making it particularly suitable for applications in organic electronics and materials science. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and utility in scientific research.

Properties

CAS No.

21888-92-6

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

4-(fluoren-9-ylidenemethyl)-N-methylaniline

InChI

InChI=1S/C21H17N/c1-22-16-12-10-15(11-13-16)14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-14,22H,1H3

InChI Key

GOTTXTLRASJWGV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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